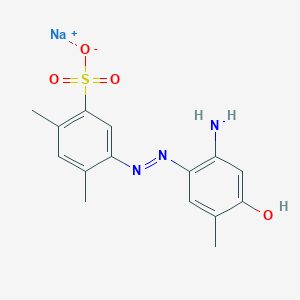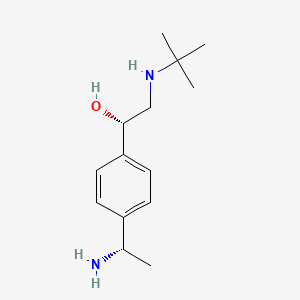
TTP607
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TTP607 is a small-molecule pan-Aurora kinase inhibitor with potential antineoplastic activity. Aurora kinase inhibitor this compound selectively binds to and inhibits Aurora kinases A, B and C, which may result in the disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cellular division and proliferation in Aurora kinase-overexpressing tumor cells. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types.
Aplicaciones Científicas De Investigación
NASA Telescience Testbed Pilot Program
The NASA Telescience Testbed Pilot Program, conducted by the Universities Space Research Association and sponsored by NASA's Office of Space Science and Applications, used advanced computer and communication technologies in various scientific experiments. This included Earth Systems Sciences, Life Sciences, Microgravity Sciences, and Astronomy and Astrophysics. The program developed technical and programmatic recommendations for future information systems in space exploration. The effective use of user, developer, and technologist collaboration was a key outcome, providing insights into the technical requirements of future space missions (Leiner & Rasmussen, 1990).
Familial Amyloid Polyneuropathy and Transthyretin Mutations
In a study on familial amyloid polyneuropathy (FAP) associated with transthyretin (TTR) mutations, it was found that cardiac amyloidosis is almost always present at diagnosis in FAP T60A cases. This variant significantly influences the clinical outcome and prognosis. The study highlights the importance of understanding genetic mutations in TTR for managing FAP, particularly in relation to cardiac health (Sattianayagam et al., 2012).
Software Licensing for Scientists
"Software Licensing for the Scientist-Programmer" provides a guide on legal strategies for licensing scientific software. This is essential for the distribution and use of software in scientific research, ensuring reproducibility and peer-review. The paper addresses the complexities of software licensing, emphasizing its importance in scientific computing (Morin, Urban, & Śliż, 2012).
Transdisciplinary Science Evaluation
The evaluation of transdisciplinary research teams and centers, such as the Transdisciplinary Tobacco Use Research Centers (TTURCs), highlights the importance of collaborative processes in scientific research. This evaluation framework helps understand the integration and impact of transdisciplinary science, revealing progress in collaborative behaviors and intellectual integration within scientific communities (Stokols et al., 2003).
Distributed Fiber Optic Monitoring in Tunnel Construction
A study on the use of Distributed Fiber Optic Sensing (DFOS) for monitoring concrete-lined tunnel sections at CERN demonstrated the effectiveness of DFOS in remote and radiation-resistant monitoring. The results suggest no major movement or deformation of the tunnel lining, emphasizing the utility of DFOS in complex construction monitoring scenarios (Murro et al., 2016).
Propiedades
Fórmula molecular |
C23H21N7 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
TTP607; TTP-607; TTP 607.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1150109.png)

